trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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Overview
Description
trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile: is a complex organic compound with a unique structure that includes a piperidine ring, a phenylamino group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylamino Group: This step often involves a substitution reaction where an amino group is introduced to the piperidine ring.
Addition of the Phenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the Carbonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylamino group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
trans-3-Methyl-4-octanolide: A compound with a similar structural motif but different functional groups.
trans-3-Methyl-4-decanolide: Another structurally related compound with variations in the alkyl chain length.
Uniqueness
What sets trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile apart from similar compounds is its combination of a piperidine ring with phenylamino and phenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZMJZNRNLKPD-PXNSSMCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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